MCOPPB trihydrochloride

概要

準備方法

MCOPPB 三塩酸塩の合成は、ベンゾイミダゾールコアの調製から始まり、続いてピペリジニル基とメチルシクロオクチル基を導入するなど、いくつかのステップを伴います。反応条件は、通常、目的の生成物の形成を促進するために、有機溶媒や触媒を使用します。 工業生産方法は、これらの合成経路の最適化を含み、高収率と純度を確保します .

化学反応の分析

MCOPPB 三塩酸塩は、次のような様々な化学反応を起こします。

酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して行うことができます。

還元: 還元反応には、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用することが含まれます。

置換: 置換反応は、関与する置換基の性質に応じて、酸性または塩基性条件下で行うことができます。

これらの反応で使用される一般的な試薬と条件には、有機溶媒、酸、塩基、触媒などがあります。 これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります .

科学研究への応用

MCOPPB 三塩酸塩は、次のものを含む幅広い科学研究への応用があります。

化学: ノシセプチン受容体を用いた研究において、標準物質として使用されます。

生物学: この化合物は、ノシセプチン受容体シグナル伝達経路とその生理学的効果に関する研究に使用されます。

医学: MCOPPB 三塩酸塩は、特に不安解解消薬としての治療効果の可能性について研究されています。

科学的研究の応用

Anxiolytic Properties

Mechanism of Action

MCOPPB functions primarily as a NOP receptor agonist, exhibiting a high affinity for the human NOP receptor (pKi = 10.07) and demonstrating selectivity over other opioid receptors. This selective binding profile suggests its potential as a therapeutic agent for anxiety disorders without the adverse effects commonly associated with traditional anxiolytics like benzodiazepines .

Research Findings

Animal studies have shown that MCOPPB produces significant anxiolytic effects without impairing memory or motor functions. In a controlled study, doses of 10 mg/kg administered orally resulted in reduced anxiety-like behavior in mice, comparable to diazepam but with a unique response curve indicating different pharmacodynamics .

Senolytic Effects

Overview

Recent research has identified MCOPPB as a promising senolytic agent capable of selectively eliminating senescent cells, which accumulate with age and contribute to various age-related pathologies .

Case Studies

In vitro studies using human fibroblasts demonstrated that MCOPPB effectively reduced the burden of senescent cells. Further testing in murine models indicated that treatment led to improvements in locomotion and lipid storage, suggesting broader metabolic benefits beyond anxiety relief .

Neurobiological Applications

Potential for Neuroprotection

Given its mechanism of action at the NOP receptor, MCOPPB may also play a role in neuroprotection. The activation of transcriptional networks involved in immune responses indicates that MCOPPB could mitigate neuroinflammation and support neuronal health under stress conditions .

Research Directions

Future studies are warranted to explore the implications of MCOPPB in neurodegenerative diseases and its potential to enhance cognitive function while providing anxiolytic effects.

Pharmacological Research

Binding Affinity Studies

Quantitative analyses have demonstrated that MCOPPB exhibits biased signaling at the NOP receptor, which may lead to innovative analgesic properties distinct from traditional opioid mechanisms. This aspect is crucial for developing new pain management therapies that minimize side effects associated with conventional opioids .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anxiolytic Effects | Reduces anxiety without cognitive impairment | Effective in animal models; selective NOP receptor agonist |

| Senolytic Properties | Eliminates senescent cells | Reduces senescence burden; improves metabolic health |

| Neuroprotection | Potential to mitigate neuroinflammation | Activates immune response pathways |

| Pharmacological Research | Biased signaling for analgesic applications | Innovative pain management strategies |

作用機序

MCOPPB 三塩酸塩は、ノシセプチン受容体に結合し、それを活性化することで効果を発揮します。この活性化は、痛み知覚、不安、ストレス反応に関与するものを含む、様々なシグナル伝達経路の調節につながります。 MCOPPB 三塩酸塩の分子標的は、ノシセプチン受容体とその関連するシグナル伝達タンパク質です .

類似化合物との比較

MCOPPB 三塩酸塩は、ノシセプチン受容体に対する高い親和性と選択性でユニークです。類似の化合物には、次のようなものがあります。

Ro 65-6570 塩酸塩: 類似の性質を持つ別のノシセプチン受容体アゴニスト。

CP-100263 二塩酸塩: ノシセプチン受容体に対する中程度の親和性を持つ化合物。

PF-06456384 三塩酸塩: 異なる薬理学的特性を持つノシセプチン受容体アゴニスト .

生物活性

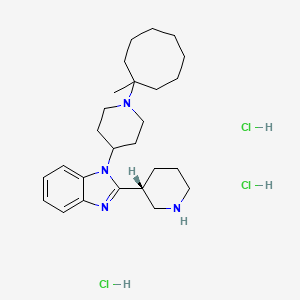

MCOPPB trihydrochloride, chemically known as 1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole trihydrochloride, is a potent non-peptide agonist of the nociceptin/orphanin FQ peptide (NOP) receptor. This compound has garnered attention for its diverse biological activities, particularly in the context of anxiety disorders and senolytic effects. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound.

MCOPPB exhibits high affinity for the NOP receptor, with a pKi value of approximately 10.07, indicating significant selectivity over other opioid receptors such as mu, kappa, and delta receptors . The compound's mechanism involves the activation of transcriptional networks that modulate immune responses and stress reactions through Toll-like receptors (TLRs) .

Anxiolytic Effects

In animal models, MCOPPB has demonstrated anxiolytic properties. In a study involving mice, administration of MCOPPB (10 mg/kg, orally) produced anxiolytic-like effects comparable to diazepam but exhibited a bell-shaped dose-response curve . Notably, repeated administration over five days did not diminish its anxiolytic efficacy . This suggests potential for chronic use in anxiety management without significant tolerance development.

Senolytic Activity

Recent research has identified MCOPPB as a promising senolytic agent, capable of reducing the burden of senescent cells in peripheral tissues. In experiments with C. elegans and mice, MCOPPB effectively eliminated senescent cells and improved locomotion and lipid storage . This senolytic effect may be attributed to its ability to target specific cellular pathways involved in aging and cellular stress responses.

Comparative Biological Activity

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

- Study on Anxiolytic Properties : A pharmacological characterization study indicated that MCOPPB effectively reduced anxiety-like behavior in mice without affecting memory or locomotion . The compound's safety profile was also noted as favorable compared to traditional anxiolytics.

- Senolytic Studies : Research involving both C. elegans and murine models demonstrated that MCOPPB could selectively eliminate senescent cells, suggesting its potential in age-related therapies . The study highlighted that while it reduced senescence in peripheral tissues, effects were not observed in the central nervous system.

- Viral Inhibition Potential : Although not its primary focus, some studies have explored MCOPPB's role in inhibiting viral entry into cells. It was part of a chemical library screening aimed at identifying compounds that could inhibit Lassa virus entry into Vero cells . However, further investigations focused more on CP100356 than on MCOPPB.

特性

IUPAC Name |

1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]benzimidazole;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40N4.3ClH/c1-26(15-7-3-2-4-8-16-26)29-18-13-22(14-19-29)30-24-12-6-5-11-23(24)28-25(30)21-10-9-17-27-20-21;;;/h5-6,11-12,21-22,27H,2-4,7-10,13-20H2,1H3;3*1H/t21-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIPEVOPCGEULQ-RFCADEKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3C5CCCNC5.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3[C@@H]5CCCNC5.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108147-88-1 | |

| Record name | Mcoppb trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1108147881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MCOPPB TRIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIO8DBP4K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。